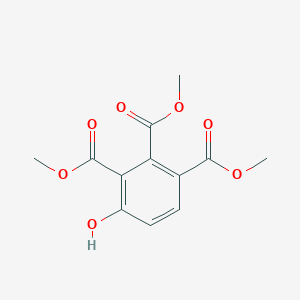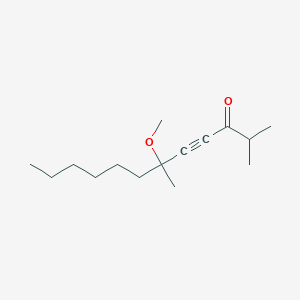
6-Methoxy-2,6-dimethyldodec-4-YN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2,6-dimethyldodec-4-YN-3-one is an organic compound with the molecular formula C15H26O2 This compound is characterized by the presence of a methoxy group, two methyl groups, and a triple bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, which combines an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Addition of Methyl Groups: The methyl groups can be added through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2,6-dimethyldodec-4-YN-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
6-Methoxy-2,6-dimethyldodec-4-YN-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2,6-dimethyldodec-4-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2,6-dimethyldodec-4-YN-2-one: Similar structure but with a different position of the carbonyl group.
6-Methoxy-2,6-dimethyldodec-4-YN-4-one: Similar structure but with a different position of the carbonyl group.
6-Methoxy-2,6-dimethyldodec-4-YN-5-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
6-Methoxy-2,6-dimethyldodec-4-YN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
82724-81-0 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
6-methoxy-2,6-dimethyldodec-4-yn-3-one |
InChI |
InChI=1S/C15H26O2/c1-6-7-8-9-11-15(4,17-5)12-10-14(16)13(2)3/h13H,6-9,11H2,1-5H3 |
Clave InChI |
MGCWIFIMCNNWFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C#CC(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


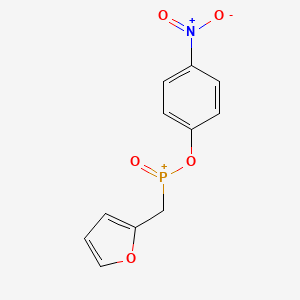

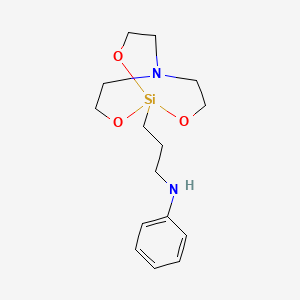
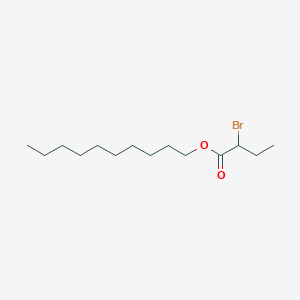
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
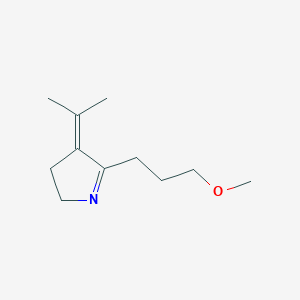
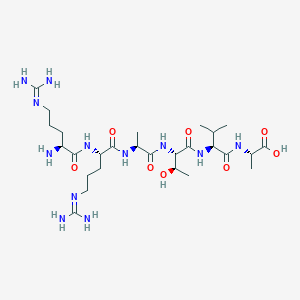
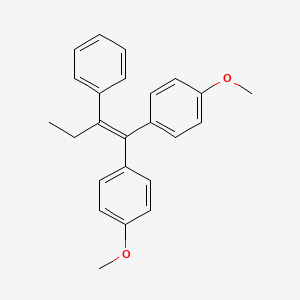

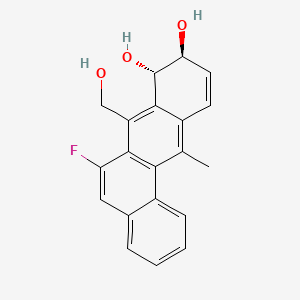
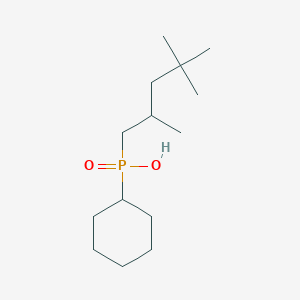
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
